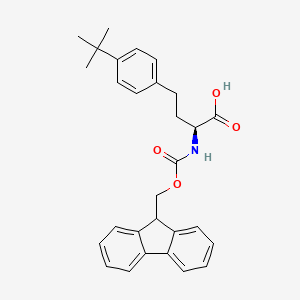

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid is a complex organic compound often used in the field of organic chemistry and biochemistry. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid typically involves several steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with the desired butanoic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled step-by-step on a solid resin support, allowing for efficient and high-yield production.

化学反应分析

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while oxidation and reduction can modify the functional groups on the butanoic acid chain.

科学研究应用

Peptide Synthesis

Fmoc Chemistry : The compound plays a crucial role in the field of peptide synthesis. Fmoc protecting groups are widely used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of the amino group, facilitating the stepwise addition of amino acids to form peptides. The stability of the Fmoc group under basic conditions and its ease of removal under mild conditions make it ideal for synthesizing complex peptides .

Case Study : In a study focusing on synthesizing cyclic peptides, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid was utilized as a key building block. The resulting cyclic peptides exhibited enhanced biological activity compared to their linear counterparts, showcasing the importance of structural conformation in peptide functionality .

Drug Design and Development

Anticancer Agents : Research has indicated that derivatives of this compound can be modified to enhance their anticancer properties. By altering the side chains and functional groups, researchers have synthesized analogs that exhibit selective cytotoxicity against various cancer cell lines. The fluorenyl group contributes to the lipophilicity of these compounds, which is beneficial for membrane permeability .

Case Study : A series of studies have demonstrated that specific modifications of this compound led to compounds with significant inhibitory effects on tumor growth in vitro and in vivo. These findings highlight the compound's potential as a scaffold for developing new anticancer drugs .

Biochemical Probes

Mechanistic Studies : The compound is also employed as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with target proteins allows researchers to investigate binding affinities and kinetic parameters effectively.

Case Study : In enzymology, this compound was used to probe the active site of specific proteases. The results indicated that modifications to the fluorenyl group could significantly alter binding properties, providing insights into enzyme specificity and catalysis mechanisms .

Summary Table of Applications

| Application Area | Description | Significance |

|---|---|---|

| Peptide Synthesis | Key component in solid-phase peptide synthesis using Fmoc chemistry | Facilitates efficient synthesis of complex peptides |

| Drug Design | Modifiable for developing anticancer agents | Enhances biological activity and selectivity |

| Biochemical Probes | Used to study enzyme mechanisms and protein interactions | Provides insights into binding affinities and kinetics |

作用机制

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to yield the free amino group, allowing for further reactions or biological activity.

相似化合物的比较

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Lacks the tert-butyl group on the phenyl ring.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-methylphenyl)butanoic acid: Contains a methyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid provides steric hindrance, which can influence the compound’s reactivity and the overall properties of the synthesized peptides. This makes it particularly useful in the synthesis of peptides that require specific structural configurations.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid, often referred to as a fluorenyl derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the fluorenyl moiety, which is known for its diverse pharmacological properties. The synthesis typically involves multiple steps, including the protection of functional groups and coupling reactions with various moieties such as pyridinyl acetic acid. The general synthetic route can be summarized as follows:

- Protection of the Amine Group : Using an Fmoc (9-fluorenylmethoxycarbonyl) group to prevent unwanted reactions.

- Formation of the Pyridinyl Acetic Acid Moiety : This step involves generating the necessary acetic acid derivatives.

- Coupling Reaction : The final step involves coupling the protected amine with the pyridinyl acetic acid under specific conditions using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research indicates that fluorenone derivatives exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that compounds derived from fluorenone can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The electron-withdrawing effects of substituents on the aryl moiety appear to enhance antimicrobial efficacy against planktonic and biofilm states .

Anticancer Activity

The fluorenone scaffold has also been investigated for its anticancer properties. Some derivatives have demonstrated antiproliferative activity by acting as inhibitors of type I topoisomerase, which is crucial in cancer cell proliferation. Structural modifications, such as varying the length and branching of alkyl side chains, have been shown to influence this activity positively .

Furthermore, in vitro studies on human cancer cell lines (e.g., MDA-MB-231 and HT-29) revealed that certain fluorenone derivatives could significantly reduce cell viability under both normoxic and hypoxic conditions .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorenyl moiety facilitates hydrophobic interactions while the functional groups allow for hydrogen bonding with biological targets. This interaction can modulate enzyme activities or receptor functions, leading to therapeutic effects .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed various fluorenone derivatives for their antimicrobial potency against Bacillus anthracis and methicillin-resistant Staphylococcus aureus, highlighting their potential as lead compounds for new antibiotics .

- Cytotoxicity Studies : In another investigation, several fluorenone derivatives were tested for cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell growth at varying concentrations .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict binding affinities of fluorenone derivatives with target proteins involved in cancer progression, providing insights into their potential therapeutic applications .

Summary Table of Biological Activities

| Biological Activity | Target Organisms/Cell Lines | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli, Bacillus anthracis | Significant inhibition observed; structure-dependent efficacy |

| Anticancer | MDA-MB-231, HT-29 | Reduced cell viability; effective under both normoxic and hypoxic conditions |

| Enzyme Inhibition | Type I topoisomerase | Compounds showed promising antiproliferative activity |

属性

IUPAC Name |

(2S)-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-29(2,3)20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRQHEZWBBWNMD-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。